

Unveiling the Selectivity of Csf1R-IN-17: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Csf1R-IN-17	
Cat. No.:	B12388505	Get Quote

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This guide provides a detailed comparison of the tyrosine kinase inhibitor **Csf1R-IN-17**, focusing on its cross-reactivity profile against other tyrosine kinases. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, experimental methodologies, and visual representations of key biological processes to offer an objective assessment of **Csf1R-IN-17**'s selectivity.

Executive Summary

Csf1R-IN-17 is a highly potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical regulator of macrophage and osteoclast development and survival.[1][2] With an enzymatic IC50 of 0.2 nM, this purine-based antagonist demonstrates exceptional selectivity when profiled against a broad panel of 468 kinases.[1][3][4] Its unique binding mode to the autoinhibited conformation of CSF1R contributes to its remarkable selectivity profile, making it a valuable tool for studying CSF1R biology and a promising candidate for therapeutic development in areas such as inflammation and oncology.

Comparative Kinase Selectivity

To ascertain the selectivity of **Csf1R-IN-17**, its inhibitory activity was assessed against a comprehensive panel of 468 kinases. The results highlight a superior selectivity profile with a selectivity score (S-score) of 0.06, indicating minimal off-target activity.



Kev Selectivity Data:

Kinase Target	Csf1R-IN-17 (IC50 in nM)	Pexidartinib (IC50 in nM)	Sotuletinib (IC50 in nM)	Vimseltinib (IC50 in nM)
CSF1R	0.2	13	1	2
c-KIT	>1000	27	3200	480
FLT3	>1000	160	9100	>1000
PDGFRβ	>1000	-	4800	2300
PDGFRα	-	-	-	430

Data for **Csf1R-IN-17** is from Aarhus et al. (2023). Data for other inhibitors is from various sources for comparative purposes.

Experimental Protocols

The determination of **Csf1R-IN-17**'s kinase inhibition profile was conducted using a standardized biochemical assay. The general principles of such an assay are outlined below.

General Kinase Inhibition Assay Protocol (ADP-Glo™ Format):

This protocol outlines a common method for measuring kinase activity and inhibition, similar to the likely methods used for profiling **Csf1R-IN-17**.

- Preparation of Reagents: All reagents, including the kinase (e.g., recombinant human CSF1R), substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (Csf1R-IN-17), are prepared in a suitable kinase assay buffer. A serial dilution of the inhibitor is created to determine the IC50 value.
- Kinase Reaction: The kinase, substrate, and inhibitor are pre-incubated in a 96-well plate. The reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 45 minutes at 30°C).

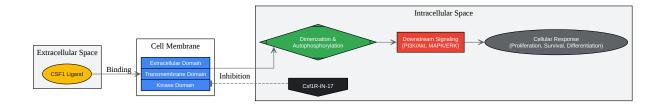


- Detection of Kinase Activity: The amount of ADP produced, which is directly proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo[™]. This reagent converts the generated ADP into a luminescent signal.
- Data Analysis: The luminescent signal is measured using a microplate reader. The
 percentage of inhibition is calculated for each inhibitor concentration relative to a control with
 no inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity
 by 50%, is then determined by fitting the data to a dose-response curve.

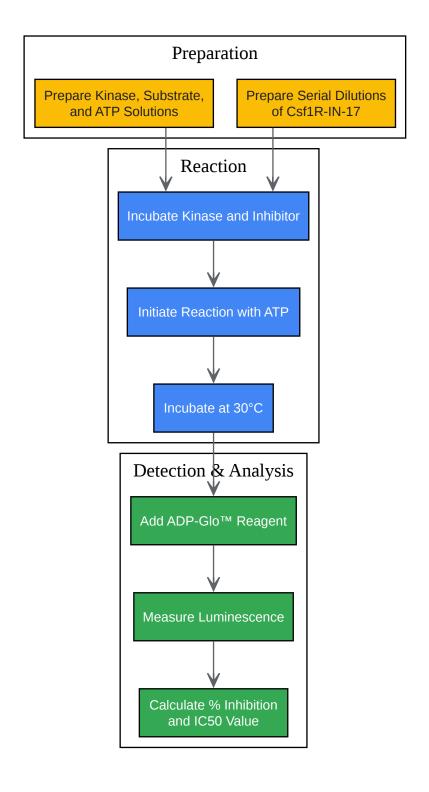
Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of **Csf1R-IN-17**'s function and the methods of its characterization, the following diagrams are provided.









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